Cas no 1240569-82-7 (1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine structure](https://www.kuujia.com/scimg/cas/1240569-82-7x500.png)
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
-
- MDL: MFCD16810794
- Inchi: 1S/C10H9F2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
- InChI Key: WUPOTJORKQSIQQ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CN1C=CC(N)=N1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Topological Polar Surface Area: 43.8
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804501-2.5g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine |
1240569-82-7 | 95.0% | 2.5g |
$1370.0 | 2025-02-21 | |
abcr | AB422865-1 g |
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine; 95% |
1240569-82-7 | 1g |
€623.20 | 2023-04-24 | ||
Enamine | EN300-804501-10.0g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine |
1240569-82-7 | 95.0% | 10.0g |
$3007.0 | 2025-02-21 | |
Enamine | EN300-804501-0.25g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine |
1240569-82-7 | 95.0% | 0.25g |
$642.0 | 2025-02-21 | |
abcr | AB422865-1g |
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine, 95%; . |
1240569-82-7 | 95% | 1g |
€623.20 | 2025-02-27 | |
abcr | AB422865-5g |
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine, 95%; . |
1240569-82-7 | 95% | 5g |
€1248.00 | 2025-02-27 | |
abcr | AB422865-10g |
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine, 95%; . |
1240569-82-7 | 95% | 10g |
€1588.80 | 2025-02-27 | |
A2B Chem LLC | AJ26536-10g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine |
1240569-82-7 | 95+% | 10g |
$2608.00 | 2024-04-20 | |
A2B Chem LLC | AJ26536-100g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine |
1240569-82-7 | 95+% | 100g |
$7783.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_524932-2g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrazol-3-amine |
1240569-82-7 | 95+% | 2g |
¥12166.00 | 2024-08-09 |
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine Related Literature
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
Additional information on 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Research Brief on 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1240569-82-7): Recent Advances and Applications
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine (CAS: 1240569-82-7) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications.
The compound's unique chemical structure, featuring a difluorophenylmethyl group attached to a pyrazol-3-amine core, has been identified as a key pharmacophore in the development of novel kinase inhibitors. Recent research has demonstrated its efficacy in modulating specific signaling pathways, such as the JAK-STAT and MAPK pathways, which are implicated in various pathological conditions. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of JAK3, suggesting potential applications in autoimmune diseases and cancer immunotherapy.
In addition to its kinase inhibitory activity, 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine has shown promise in neuropharmacology. A preclinical study conducted by researchers at the University of California, San Francisco, revealed its ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to reduce oxidative stress and inhibit neuroinflammation has been attributed to its interaction with microglial cells and its modulation of pro-inflammatory cytokines.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine. A 2022 patent application by a leading pharmaceutical company described an improved synthetic route that utilizes a one-pot reaction strategy, significantly reducing the number of steps and improving overall efficiency. This development is expected to facilitate large-scale production and further preclinical evaluation of the compound.
Despite these promising findings, challenges remain in the clinical translation of 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine. Pharmacokinetic studies have indicated variable bioavailability, and efforts are underway to develop prodrug formulations to enhance its stability and absorption. Additionally, ongoing toxicology studies aim to establish a comprehensive safety profile, which will be critical for advancing the compound into human trials.
In conclusion, 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine represents a versatile scaffold with broad therapeutic potential. Its dual role as a kinase inhibitor and neuroprotective agent underscores its value in drug discovery. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and exploring its efficacy in combination therapies. As the field progresses, this compound is poised to make significant contributions to the treatment of complex diseases.
1240569-82-7 (1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine) Related Products
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
